molecular formula C6H6BrFN2 B577462 3-Bromo-4-fluorobenzene-1,2-diamine CAS No. 1257535-06-0

3-Bromo-4-fluorobenzene-1,2-diamine

Cat. No.: B577462
CAS No.: 1257535-06-0
M. Wt: 205.03
InChI Key: TVBIACHAJVSZDK-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorobenzene-1,2-diamine is an organic compound with the molecular formula C6H6BrFN2 It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and two amino groups

Scientific Research Applications

3-Bromo-4-fluorobenzene-1,2-diamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Similar compounds are often used in the synthesis of anti-cancer drugs , suggesting that its targets could be related to cell growth and proliferation pathways.

Mode of Action

It’s known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

It’s worth noting that benzene derivatives are often involved in suzuki–miyaura coupling reactions , which are widely used in organic chemistry for the synthesis of various compounds.

Pharmacokinetics

It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could potentially impact the compound’s bioavailability.

Result of Action

Given its potential use in the synthesis of anti-cancer drugs , it may induce cell death or inhibit cell proliferation in cancer cells.

Action Environment

The action, efficacy, and stability of 3-Bromo-4-fluorobenzene-1,2-diamine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place at room temperature to maintain its stability . Furthermore, the compound’s reactivity may be affected by the pH and temperature of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluorobenzene-1,2-diamine typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-fluoro-1,2-diaminobenzene. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a catalyst such as iron or aluminum chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluorobenzene-1,2-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine, chlorine, or iodine in the presence of catalysts like iron or aluminum chloride.

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various halogenated derivatives, while nucleophilic substitution can produce alkylated or acylated products .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5-fluorobenzene-1,2-diamine: Similar structure but with different substitution pattern.

    3-Chloro-4-fluorobenzene-1,2-diamine: Chlorine instead of bromine.

    3-Bromo-4-chlorobenzene-1,2-diamine: Chlorine instead of fluorine.

Uniqueness

3-Bromo-4-fluorobenzene-1,2-diamine is unique due to the specific combination of bromine, fluorine, and amino groups on the benzene ring. This combination imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-bromo-4-fluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBIACHAJVSZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694132
Record name 3-Bromo-4-fluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257535-06-0
Record name 3-Bromo-4-fluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-fluorobenzene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 500 mL round-bottomed flask containing Pt/C (5%, 6.00 g, 1.54 mmol) and 2-bromo-3-fluoro-6-nitroaniline (600b) (20.85 g, 89 mmol) were treated with EtOH (250 mL) and stirred under an atmosphere of H2 (balloon) for 22 h. LC-MS indicated ca. 35% conversion to the desired material (M+1=204.9/206.9). Another balloon of H2 was added and it was stirred for another 16 h resulting in >90% conversion to the desired product (M+1=204.9/207.1) by LC-MS. The suspension was filtered through a plug of Celite washing with EtOH and concentrated affording crude 3-bromo-4-fluorobenzene-1,2-diamine (18 g, 88 mmol, 99% yield) as a black/purple viscous oil. 1H NMR (400 MHz, CDCl3) δ ppm 6.60 (1H, dd, J=8.5, 5.2 Hz), 6.42-6.50 (1H, m). 19F NMR (376 MHz, CDCl3) δ ppm −116.48 (1F, s). m/z (ESI, +ve ion) 204.9/206.9 (M+H)+.
[Compound]
Name
desired material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.85 g
Type
reactant
Reaction Step Two
Name
Quantity
6 g
Type
catalyst
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

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